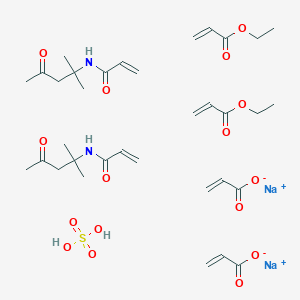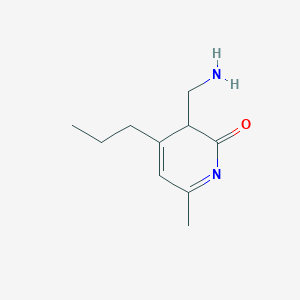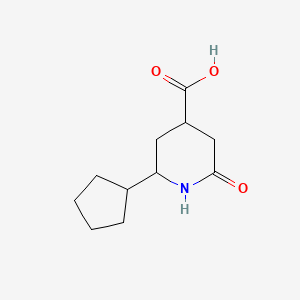
2-Cyclopentyl-6-oxopiperidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclopentyl-6-oxopiperidine-4-carboxylic acid is a synthetic organic compound that belongs to the class of piperidine carboxylic acids. This compound is characterized by a cyclopentyl group attached to the piperidine ring, which is further substituted with a carboxylic acid group at the fourth position and a ketone group at the sixth position. It is of interest in various fields of chemistry and pharmaceutical research due to its unique structural features and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopentyl-6-oxopiperidine-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the acid-mediated cyclization of amine-substituted enones. This process can be optimized to yield high overall yields of the desired product .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available starting materials. The process generally includes steps such as the formation of the piperidine ring, introduction of the cyclopentyl group, and subsequent functionalization to introduce the carboxylic acid and ketone groups. The reaction conditions are carefully controlled to ensure high purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Cyclopentyl-6-oxopiperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The carboxylic acid group can participate in substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as alcohols, amines, or acid chlorides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of esters, amides, or other substituted derivatives.
Applications De Recherche Scientifique
2-Cyclopentyl-6-oxopiperidine-4-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the synthesis of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of 2-Cyclopentyl-6-oxopiperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Comparison: 2-Cyclopentyl-6-oxopiperidine-4-carboxylic acid is unique due to the specific positioning of the cyclopentyl group, ketone, and carboxylic acid groups on the piperidine ring. This unique arrangement imparts distinct chemical and biological properties compared to similar compounds. For example, the position of the carboxylic acid group can significantly influence the compound’s reactivity and interactions with biological targets.
Propriétés
Formule moléculaire |
C11H17NO3 |
|---|---|
Poids moléculaire |
211.26 g/mol |
Nom IUPAC |
2-cyclopentyl-6-oxopiperidine-4-carboxylic acid |
InChI |
InChI=1S/C11H17NO3/c13-10-6-8(11(14)15)5-9(12-10)7-3-1-2-4-7/h7-9H,1-6H2,(H,12,13)(H,14,15) |
Clé InChI |
NOWAVAMHLDNDLF-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)C2CC(CC(=O)N2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3,4-Dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B15132901.png)
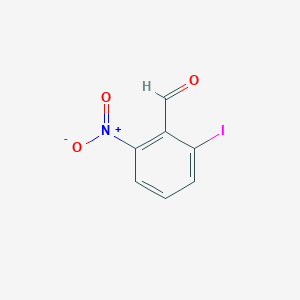
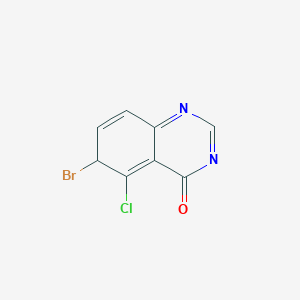
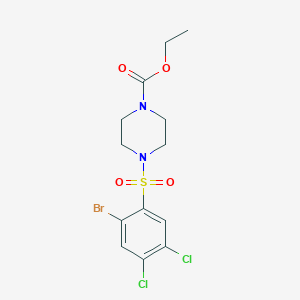
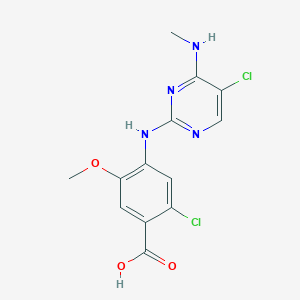
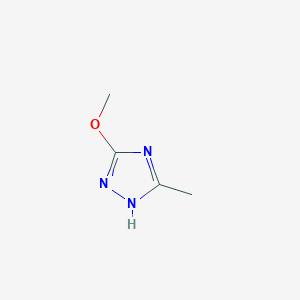
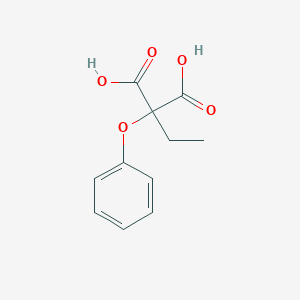
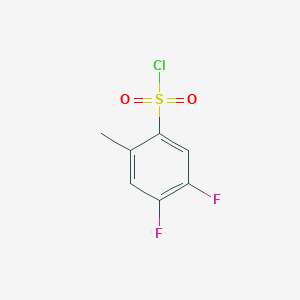
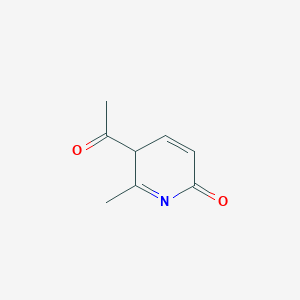
![3-(4-oxo-5,6,7,8-tetrahydro-4aH-[1]benzothiolo[2,3-d]pyrimidin-2-yl)propanoic acid](/img/structure/B15132955.png)
![5-(3,4-dimethoxyphenyl)-N-[(E)-pyridin-4-ylmethylideneamino]pyrazolidine-3-carboxamide](/img/structure/B15132967.png)

